5-(Benzyloxy)pyrimidine-2-carbonitrile
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Overview
Description
5-(Benzyloxy)pyrimidine-2-carbonitrile is an organic compound with the molecular formula C12H9N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
The primary target of 5-(Benzyloxy)pyrimidine-2-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression and apoptosis inhibition .
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It interacts with EGFR, inhibiting its tyrosine kinase activity, which in turn disrupts the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound’s interaction with EGFR affects the downstream signaling pathways associated with this receptor. These include the MAPK, PI3K/AKT, and JAK/STAT pathways , which are involved in cell proliferation, survival, and differentiation .
Result of Action
The inhibition of EGFR by this compound can lead to significant cellular effects. For instance, it has been found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines . Additionally, it has been observed to upregulate the level of caspase-3, a key player in the execution-phase of cell apoptosis .
Biochemical Analysis
Biochemical Properties
5-(Benzyloxy)pyrimidine-2-carbonitrile has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . It interacts with enzymes and proteins involved in the EGFR pathway, influencing biochemical reactions within the cell .
Cellular Effects
In vitro cytotoxic activities of this compound have been evaluated against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an ATP mimicking tyrosine kinase inhibitor, specifically targeting the EGFR .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)pyrimidine-2-carbonitrile typically involves the reaction of pyrimidine derivatives with benzyl alcohol in the presence of a base. One common method includes the following steps:
Starting Material: 2-chloropyrimidine.
Reagent: Benzyl alcohol.
Base: Sodium hydride or potassium carbonate.
Solvent: Dimethylformamide or dimethyl sulfoxide.
Reaction Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzyloxy group can be replaced by other nucleophiles.
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitrile group can be reduced to form an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidine derivatives.
Oxidation: Benzaldehyde derivatives.
Reduction: Amino-pyrimidine derivatives.
Scientific Research Applications
5-(Benzyloxy)pyrimidine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: It is used in the synthesis of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxy)pyrimidine-2-carbonitrile: Similar structure but with a methoxy group instead of a benzyloxy group.
5-(Ethoxy)pyrimidine-2-carbonitrile: Similar structure but with an ethoxy group instead of a benzyloxy group.
5-(Phenoxy)pyrimidine-2-carbonitrile: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
5-(Benzyloxy)pyrimidine-2-carbonitrile is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and ability to interact with hydrophobic regions in biological targets. This makes it a valuable compound in the design of drugs and other bioactive molecules.
Properties
IUPAC Name |
5-phenylmethoxypyrimidine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-6-12-14-7-11(8-15-12)16-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWUAUDJTKKCAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(N=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652408 |
Source
|
Record name | 5-(Benzyloxy)pyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166672-22-6 |
Source
|
Record name | 5-(Benzyloxy)pyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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